molecular formula C12H23N3 B11744143 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](pentyl)amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](pentyl)amine

Cat. No.: B11744143
M. Wt: 209.33 g/mol
InChI Key: CAEVFGYEUQULTE-UHFFFAOYSA-N
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Description

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with an ethyl and methyl group, and an amine group attached to a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring . The ethyl and methyl groups are introduced through alkylation reactions. The final step involves the attachment of the pentylamine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives, such as:

The uniqueness of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pentan-1-amine

InChI

InChI=1S/C12H23N3/c1-4-6-7-8-13-9-12-10-15(5-2)14-11(12)3/h10,13H,4-9H2,1-3H3

InChI Key

CAEVFGYEUQULTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CN(N=C1C)CC

Origin of Product

United States

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